5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole
Description
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-3-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-7-9-6-12(16-14-9)11-5-8-3-1-2-4-10(8)15-11/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUIIJRJPZOMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Molecular Structure and Pharmacophore Analysis of Benzofuran Isoxazoles in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic amalgamation of distinct pharmacologically active moieties into single molecular frameworks represents a highly productive paradigm in contemporary drug discovery. This guide provides an in-depth technical exploration of benzofuran isoxazole hybrids, a class of heterocyclic compounds demonstrating significant therapeutic potential across various disease areas, including cancer and infectious diseases.[1][2][3][4] We will dissect the core molecular architecture, delineate key synthetic methodologies, and provide a comprehensive walkthrough of pharmacophore analysis as a pivotal tool for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document is intended to serve as a detailed resource, blending foundational principles with actionable protocols for researchers actively engaged in the field of medicinal chemistry.
Introduction: The Rationale for Hybrid Scaffolds
Heterocyclic compounds form the bedrock of medicinal chemistry, with benzofuran and isoxazole rings being prominent scaffolds in a multitude of FDA-approved drugs. Benzofuran derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5][6] Similarly, the isoxazole ring is a key pharmacophore in various therapeutic agents, contributing to antibacterial, antiviral, and anti-inflammatory effects, among others.[7][8]
The hybridization of these two potent scaffolds into a single benzofuran isoxazole molecule is a deliberate strategy aimed at:
-
Synergistic Activity: Combining the pharmacophoric features of both rings to achieve enhanced biological efficacy or a novel mechanism of action.
-
Expanded Chemical Space: Creating novel molecular architectures with unique physicochemical properties, potentially overcoming limitations of the individual components.
-
Multi-Targeting Potential: Designing agents capable of interacting with multiple biological targets, which can be advantageous in complex diseases like cancer.
This guide will illuminate the pathway from the synthesis of these hybrid molecules to their detailed computational analysis, providing the necessary framework for their optimization as next-generation therapeutic agents.
Molecular Structure and Synthesis of Benzofuran Isoxazoles
Core Scaffold Analysis
The fundamental benzofuran isoxazole structure consists of a fused benzene and furan ring system (benzofuran) linked to a five-membered isoxazole ring. The linkage and substitution patterns on both the benzofuran and isoxazole rings are critical determinants of the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Common points of substitution allow for the systematic modification and optimization of the compound's properties.
Key Synthetic Strategies
The synthesis of benzofuran isoxazole derivatives typically involves multi-step reaction sequences. A prevalent and effective method is the [3+2] cycloaddition reaction. This approach involves the reaction of a 1,3-dipole with a dipolarophile. A common pathway begins with a substituted benzofuran core, which is then elaborated to include a reactive functional group that can participate in the isoxazole ring formation.
One established route involves the reaction of a β-enaminone intermediate with hydroxylamine hydrochloride.[9] The β-enaminone can be synthesized from a benzofuran methyl ketone, which serves as a versatile starting material. This cyclocondensation reaction is an efficient method for constructing the isoxazole ring onto the benzofuran scaffold.[9]
Pharmacophore Modeling and Analysis: From Structure to Function
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex chemical structure of a molecule into a simplified 3D representation of its essential interaction features.[10] A pharmacophore model identifies the specific spatial arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positively/negatively ionizable groups that are critical for binding to a specific biological target.[11]
Fundamentals of Pharmacophore Modeling
The central premise is that molecules with similar pharmacophoric features arranged in a comparable 3D geometry will exhibit similar biological activity, even if their underlying chemical scaffolds are different.[11] This principle allows pharmacophore models to be powerful tools for virtual screening, scaffold hopping, and understanding structure-activity relationships.[10][12]
Pharmacophore models can be generated through two primary approaches:
-
Ligand-Based Modeling: This method is employed when the 3D structure of the biological target is unknown. It relies on a set of active compounds to deduce the common pharmacophoric features responsible for their activity.[11]
-
Structure-Based Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand within the active site.[10][11] This approach can be more accurate as it incorporates information about the binding pocket's shape and chemical environment.[11]
Workflow for Pharmacophore Model Generation
The process of generating and validating a pharmacophore model is a systematic workflow that ensures the final model is robust and predictive. This workflow is crucial for the reliable identification of new potential drug candidates.
Caption: Workflow for Pharmacophore Model Generation and Application.
Model Validation: Ensuring Predictive Power
A critical and indispensable step in the workflow is model validation.[11] A pharmacophore model's utility is directly proportional to its ability to distinguish active compounds from inactive ones (decoys).[11] Common validation techniques include:
-
Test Set Validation: A set of known active and inactive compounds, not used in model generation, is screened against the pharmacophore hypothesis.[13]
-
Receiver Operating Characteristic (ROC) Curve Analysis: This method plots the true positive rate against the false positive rate, providing a measure of the model's ability to discriminate between actives and inactives.[14]
-
Goodness of Hit (GH) Score: This metric combines the percentage of active compounds retrieved, the enrichment factor, and other parameters into a single score to assess the quality of the model.[14]
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a molecule affect its biological activity.[2][15] Pharmacophore models serve as a rational guide for these studies. By identifying the key interaction points, researchers can focus on modifying specific parts of the benzofuran isoxazole scaffold to enhance potency, selectivity, and pharmacokinetic properties.
For example, in a series of benzofuran isoxazole hybrids designed as potential anticancer agents, SAR studies might explore the effect of different substituents on the aryl portion of the isoxazole ring or at various positions on the benzofuran core.
| Compound | Substitution at R1 (Benzofuran) | Substitution at R2 (Aryl on Isoxazole) | Anticancer Activity (IC50, µM) |
| 4a | 5-Chloro | Phenyl | 15.2 |
| 4b | 5-Chloro | 4-Chlorophenyl | 8.5 |
| 4c | 5-Chloro | 4-Methoxyphenyl | 12.1 |
| 4d | 5-Chloro | 4-Nitrophenyl | 9.8 |
This is a representative table based on typical SAR studies. Actual values would be derived from experimental data.
From this hypothetical data, one could infer that an electron-withdrawing group (e.g., chlorine) at the para-position of the aryl ring enhances anticancer activity compared to an unsubstituted phenyl or an electron-donating group (e.g., methoxy). This insight, guided by the pharmacophore model, allows for the design of more potent analogues.
Applications in Drug Discovery and Development
The versatile benzofuran isoxazole scaffold has shown promise in a variety of therapeutic areas. Published research highlights their potential as:
-
Anticancer Agents: Many derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][16] The mechanism often involves the inhibition of key cellular targets like protein kinases or tubulin polymerization.[16][17]
-
Antimicrobial Agents: Studies have reported the synthesis of benzofuran isoxazole hybrids with notable activity against both Gram-positive and Gram-negative bacteria, as well as antitubercular properties.[1][3]
-
Other Therapeutic Areas: The structural features of these compounds suggest their potential application in other areas, such as anti-inflammatory and neurodegenerative diseases, which are known to be modulated by benzofuran derivatives.[4][5]
Experimental and Computational Protocols
To ensure the practical applicability of this guide, the following are detailed, step-by-step methodologies for a representative synthesis and a computational pharmacophore modeling workflow.
Protocol: Synthesis of a 3-(1-Benzofuran-2-yl)-5-(aryl)-isoxazole Derivative
Causality: This protocol outlines a common cyclocondensation approach. The initial Claisen-Schmidt condensation creates a chalcone-like intermediate, which is a key precursor. The subsequent reaction with hydroxylamine hydrochloride in the presence of a base facilitates the nucleophilic attack and ring closure to form the thermodynamically stable isoxazole ring.
-
Step 1: Synthesis of Benzofuran Chalcone:
-
To a solution of 2-acetylbenzofuran (1 equivalent) in ethanol, add an appropriate substituted aromatic aldehyde (1.1 equivalents).
-
Cool the mixture to 0-5°C in an ice bath.
-
Add a catalytic amount of aqueous sodium hydroxide (20%) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.
-
-
Step 2: Synthesis of Benzofuran Isoxazole:
-
Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid.
-
Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, pour the mixture into ice-cold water.
-
The resulting solid is filtered, washed thoroughly with water to remove acid traces, and dried.
-
Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the final benzofuran isoxazole derivative.
-
-
Step 3: Structural Characterization:
-
Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate its identity and purity.
-
Protocol: Ligand-Based Pharmacophore Modeling Workflow
Causality: This protocol describes a self-validating system for computational analysis. The generation of a model from a training set of known active compounds is the first step. The crucial validation phase, using a separate test set containing both actives and decoys, ensures that the model is not overfitted and has genuine predictive capability for identifying new, structurally diverse active molecules.
-
Step 1: Dataset Preparation:
-
Compile a training set of at least 5-10 structurally diverse benzofuran isoxazole derivatives with known high activity against the target of interest.
-
Create a test set containing a different set of active compounds and a larger number of "decoy" molecules (compounds assumed to be inactive).
-
-
Step 2: Generation of 3D Conformations:
-
Using computational chemistry software (e.g., Schrödinger Maestro, MOE), generate a diverse ensemble of low-energy 3D conformations for each molecule in the training set. This is critical as the bioactive conformation is often not the global minimum energy state.
-
-
Step 3: Pharmacophore Hypothesis Generation:
-
Utilize a pharmacophore generation algorithm (e.g., PHASE, Catalyst). The software will align the conformations of the active compounds and identify common chemical features (HBA, HBD, H, AR, etc.) that are spatially conserved.
-
The algorithm will generate a series of pharmacophore hypotheses, each ranked by a score that reflects how well it maps the features of the active training set molecules.
-
-
Step 4: Model Validation:
-
Screen the test set (actives and decoys) against the top-ranked pharmacophore hypotheses.
-
For each hypothesis, calculate key validation metrics:
-
Enrichment Factor (EF): The ratio of the percentage of actives found in a small fraction of the screened database to the percentage of actives expected by random selection.
-
Goodness of Hit (GH) Score: A score between 0 and 1, where a higher value indicates a better model that prioritizes actives over decoys.
-
ROC Curve: Plot the true positive rate vs. the false positive rate. The area under the curve (AUC) is a measure of the model's predictive accuracy.
-
-
-
Step 5: Model Selection and Application:
-
Select the validated pharmacophore model with the best statistical metrics. This model can now be confidently used as a 3D query to screen large virtual compound libraries (e.g., ZINC, Enamine) to identify novel hit compounds for experimental testing.[14]
-
Conclusion and Future Perspectives
Benzofuran isoxazole hybrids represent a fertile ground for the discovery of novel therapeutic agents. Their modular synthesis allows for extensive chemical exploration, while advanced computational tools like pharmacophore modeling provide a rational framework for navigating this vast chemical space. The synergy between synthetic chemistry and in silico design is paramount for accelerating the development of these promising scaffolds. Future work will likely focus on optimizing their pharmacokinetic profiles (ADME/Tox properties) and exploring their potential in emerging therapeutic areas, further solidifying the importance of this versatile heterocyclic class in the future of medicine.
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Rajasekhar, K. K., et al. (2024). Benzofuran Isoxazole Hybrids. Asian Journal of Chemistry, 36(1). Retrieved February 14, 2026, from [Link]
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Wiedmer, T., et al. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling. Retrieved February 14, 2026, from [Link]
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ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. Retrieved February 14, 2026, from [Link]
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Ando, M., et al. (2025). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical & Pharmaceutical Bulletin, 73(1), 25-38. Retrieved February 14, 2026, from [Link]
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Khan, I., et al. (2023). In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Molecules, 28(11), 4492. Retrieved February 14, 2026, from [Link]
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Sharma, R., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of the Iranian Chemical Society, 20(12), 3051-3069. Retrieved February 14, 2026, from [Link]
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An In-depth Technical Guide to 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, plausible synthetic pathways, and the broader context of its potential applications in drug discovery, drawing upon the known biological activities of the benzofuran and isoxazole scaffolds.
Core Chemical Identity
Below is a table summarizing the key chemical identifiers for the parent alcohol and the target chloromethyl derivative.
| Identifier | [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol | 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole (Predicted) |
| CAS Number | 5776-96-5[1] | Not Assigned |
| Molecular Formula | C12H9NO3[1] | C12H8ClNO2 |
| IUPAC Name | [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol[1] | 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole |
| Canonical SMILES | OCC1=NOC(C2=CC3=CC=CC=C3O2)=C1[1] | ClCC1=NOC(C2=CC3=CC=CC=C3O2)=C1 |
| InChI Key | JSULBSNOBUKNND-UHFFFAOYSA-N[1] | (Predicted) |
Synthesis and Mechanistic Considerations
The synthesis of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole would logically proceed through the chlorination of its corresponding alcohol precursor, [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol. The synthesis of this precursor and its subsequent conversion to the target compound are outlined below.
Synthesis of the Precursor: [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol
The formation of the isoxazole ring is a cornerstone of this synthesis. A common and effective method for constructing 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the cyclocondensation of a β-diketone with hydroxylamine[2][3]. In the context of benzofuran-containing isoxazoles, the synthesis often starts from a benzofuran chalcone which reacts with hydroxylamine hydrochloride[4][5].
A plausible synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole.
Experimental Protocol: Conversion of Alcohol to Chloride
The conversion of the primary alcohol in [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol to the corresponding chloride is a standard organic transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Step-by-Step Methodology:
-
Dissolution: Dissolve [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol in a suitable anhydrous aprotic solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to exclude moisture.
-
Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (approximately 1.1 to 1.5 molar equivalents) dropwise. A small amount of a tertiary amine base like pyridine may be added to neutralize the HCl gas produced during the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding it to ice-water.
-
Extraction: Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Thionyl chloride reacts violently with water. The use of an anhydrous solvent and an inert atmosphere is crucial to prevent this and to ensure the desired chlorination reaction proceeds efficiently.
-
Aprotic Solvent: Aprotic solvents are used as they do not have acidic protons that can react with the thionyl chloride.
-
Controlled Addition and Cooling: The reaction between an alcohol and thionyl chloride is exothermic. Slow, cooled addition of the reagent prevents a runaway reaction and minimizes the formation of side products.
-
Reflux: Heating the reaction mixture increases the reaction rate, ensuring the conversion is complete in a reasonable timeframe.
-
Aqueous Work-up: The aqueous work-up is essential to remove any remaining thionyl chloride, HCl, and other water-soluble impurities. The sodium bicarbonate wash neutralizes any residual acid.
Potential Applications in Drug Discovery
The isoxazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects[6][7][8][9]. The benzofuran moiety is also a well-known pharmacophore present in many natural products and synthetic drugs with diverse therapeutic applications[10][11]. The combination of these two heterocyclic systems in 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole suggests a high potential for biological activity.
Anticancer Potential
Isoxazole derivatives have been investigated as anticancer agents with various mechanisms of action, including the induction of apoptosis, inhibition of aromatase, and disruption of tubulin polymerization[12]. The presence of the benzofuran ring may further enhance this potential, as benzofuran-containing compounds have also demonstrated significant cytotoxic effects against various cancer cell lines[4].
Anti-inflammatory and Analgesic Properties
Both isoxazole and benzofuran derivatives have been reported to possess anti-inflammatory and analgesic properties[8][10]. These activities are often attributed to their ability to modulate inflammatory pathways.
Antimicrobial Activity
The isoxazole nucleus is a key component of several antimicrobial agents[7]. The combination with the benzofuran scaffold, which also has known antimicrobial properties, makes this class of compounds promising for the development of new antibacterial and antifungal agents.
The following diagram illustrates the potential therapeutic applications stemming from the core molecular structure:
Caption: Potential therapeutic applications of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole.
Conclusion
5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole represents a promising scaffold for the development of novel therapeutic agents. While a dedicated CAS number is yet to be assigned, its synthesis is readily achievable through established chemical transformations. The combination of the biologically active isoxazole and benzofuran ring systems provides a strong rationale for its exploration in various drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential.
References
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Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017, November 13). Frontiers. Retrieved from [Link]
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Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. (n.d.). PubMed Central. Retrieved from [Link]
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Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. (2013, October 27). ScienceDirect. Retrieved from [Link]
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Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed. Retrieved from [Link]
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- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of Chloromethyl Isoxazole Intermediates
The following technical guide is structured to address the thermodynamic and process safety intricacies of chloromethyl isoxazole intermediates. It moves beyond standard safety data sheets (SDS) to explore the mechanistic origins of instability and provides actionable protocols for scale-up.
Executive Summary: The "Trojan Horse" of Heterocycles
In medicinal chemistry, chloromethyl isoxazoles (e.g., 3-chloromethyl-5-methylisoxazole) are prized "warheads" for installing the isoxazole pharmacophore via nucleophilic substitution. However, they present a deceptive thermodynamic profile. While kinetically stable at ambient temperatures, these intermediates possess a latent high-energy density derived from the ring strain and the weak N-O bond.
This guide details the thermodynamic boundaries of these intermediates, focusing on the competition between desired alkylation chemistry and undesired thermal decomposition (ring cleavage).
The Thermodynamic Landscape
To understand the stability of chloromethyl isoxazoles, one must analyze the molecule as two distinct reactive centers: the electrophilic tail (chloromethyl) and the energetic core (isoxazole ring).
Bond Dissociation & Ring Strain
The isoxazole ring is an aromatic system, but it is the least stable among the 1,2-azoles due to the weak Nitrogen-Oxygen (N-O) single bond.
-
N-O Bond Dissociation Energy (BDE): Approximately 53–58 kcal/mol (220–240 kJ/mol). This is significantly lower than a C-C or C-N bond.
-
Substituent Effect: The chloromethyl group is an Electron Withdrawing Group (EWG) via induction (
). This withdrawal decreases electron density in the ring, slightly weakening the N-O bond further and lowering the onset temperature of decomposition ( ) compared to methyl-isoxazoles.
The Decomposition "Kill Zone"
Thermal analysis (DSC/ARC) of these intermediates typically reveals a two-stage decomposition profile:
-
Stage 1 (160°C – 210°C): Homolytic cleavage of the N-O bond. This is the critical safety limit.
-
Stage 2 (>250°C): Fragmentation of the resulting radical/nitrile species, often accompanied by significant gas evolution (
, , ).
Quantitative Benchmark:
| Parameter | Typical Value | Implication |
|---|
|
Mechanistic Decomposition Pathways
The thermal failure of chloromethyl isoxazoles is not random; it follows a specific rearrangement pathway known as the monocyclic rearrangement or cleavage to nitriles.
Pathway A: The Nitrile Collapse (Thermal)
Under high thermal stress, the N-O bond ruptures to form a diradical or zwitterionic intermediate. This rapidly rearranges to form a
Pathway B: Self-Alkylation (Chemical)
The chloromethyl group is a potent electrophile. If the reaction mixture contains nucleophilic impurities (water, unreacted oxime) or if the concentration is too high, intermolecular alkylation can occur, generating HCl. The generated acid can catalyze the ring cleavage (Pathway A), creating a synergistic runaway scenario.
Visualization: Decomposition Topology
The following diagram illustrates the bifurcation between stable reactivity and thermal failure.
Caption: Figure 1. Kinetic competition between desired substitution (Green) and thermal/chemical decomposition pathways (Red/Grey).
Experimental Assessment Protocols
Trustworthiness in process safety comes from self-validating data. Do not rely on literature values alone; batch-to-batch impurity profiles (e.g., residual metals) can drastically lower stability.
Protocol: Differential Scanning Calorimetry (DSC) Screening
Objective: Determine the "Point of No Return" (
-
Sample Prep: Weigh 2–4 mg of the chloromethyl isoxazole intermediate into a high-pressure gold-plated crucible (resist HCl corrosion).
-
Standard Run: Ramp from 25°C to 400°C at 5°C/min under
. -
Data Analysis:
-
Identify
(deviation from baseline >0.1 W/g). -
Integrate peak to find
(J/g). -
Rule of Thumb: If
J/g, the material has explosive propagation potential.
-
Protocol: Isothermal Stability Test (IST)
Objective: Validate stability at maximum process temperature (
-
Setup: Heat sample to
in a DSC or TGA. -
Duration: Hold for 24 hours (or 2x max reaction time).
-
Pass Criteria: <1% mass loss (TGA) or <5% degradation (HPLC) after the hold period.
Synthesis & Handling Strategy
To mitigate the risks identified above, the following decision framework should be applied during scale-up.
The "100-Degree Rule"
Empirical data suggests that most chloromethyl isoxazoles are kinetically stable below 100°C. However, the presence of transition metals (Cu, Fe) from precursor steps (e.g., Click chemistry) can catalyze N-O cleavage at temperatures as low as 60°C.
-
Requirement: All crude streams must be treated with metal scavengers (e.g., QuadraSil) before thermal processing (distillation/crystallization).
Process Safety Decision Tree
Use this logic flow to determine the safe operating window.
Caption: Figure 2. Go/No-Go decision logic for scaling up isoxazole intermediates based on thermal data.
References
-
Wakefield, B. J. (2013). The Chemistry of Isoxazoles. Science of Synthesis.
-
Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products." Current Opinion in Drug Discovery & Development.
-
Cardillo, P. (1988).[1] "Thermal decomposition of 3-amino-5-methyl isoxazole." Journal of Loss Prevention in the Process Industries.
-
Fisher Scientific. (2025). Safety Data Sheet: 3-(Chloromethyl)-5-methylisoxazole.
-
Chalyk, B., et al. (2017). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks." Journal of Organic Chemistry.
Sources
Methodological & Application
Application Note: Nucleophilic Substitution Strategies for 3-(Chloromethyl)isoxazole Precursors
Abstract & Introduction
3-(Chloromethyl)isoxazole (3-CMI) and its derivatives are critical electrophilic building blocks in medicinal chemistry. The isoxazole ring serves as a robust bioisostere for carboxylic acids and esters, offering improved metabolic stability and pharmacokinetic profiles. Furthermore, the isoxazole core can be reductively cleaved to access 1,3-amino alcohols, making 3-CMI a "masked" synthon for complex aliphatic scaffolds.
This guide details the protocols for functionalizing 3-CMI via nucleophilic substitution (
Mechanistic Principles
The reaction proceeds via a classical
-
Electronic Activation: The isoxazole ring is electron-deficient due to the electronegative oxygen and nitrogen atoms. This exerts an inductive effect (-I) on the C-3 position, pulling electron density away from the chloromethyl group. This lowers the energy of the C-Cl
antibonding orbital, making it highly susceptible to nucleophilic attack. -
Sterics: As a primary alkyl halide, the chloromethyl group poses minimal steric hindrance, facilitating the approach of nucleophiles.
-
Leaving Group: Chloride is a moderate leaving group. For sluggish nucleophiles, in situ conversion to iodide (Finkelstein conditions) is recommended (see Protocol C).
Visualization: Reaction Pathway
The following diagram illustrates the transition state and electronic flow during the substitution.
Figure 1: Reaction pathway for the
Critical Parameters & Optimization
Success depends on balancing nucleophilicity against basicity to avoid side reactions.
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, MeCN | Polar aprotic solvents solvate cations (e.g., |
| Base | Carbonates are generally sufficient. | |
| Temperature | RT to 60°C | Higher temps increase rate but risk hydrolysis (if wet) or polymerization. |
| Stoichiometry | 1.1 - 1.5 eq. Nucleophile | Slight excess ensures complete consumption of the electrophile. |
Experimental Protocols
Protocol A: N-Alkylation (Amines & N-Heterocycles)
Target: Synthesis of secondary/tertiary amines or linked heterocycles.
Reagents:
-
3-(Chloromethyl)isoxazole (1.0 eq)
-
Amine Nucleophile (1.2 eq)
-
Base:
(2.0 eq) or DIPEA (2.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.2 eq) in anhydrous MeCN (0.2 M concentration relative to amine).
-
Base Addition: Add
(2.0 eq). Stir at Room Temperature (RT) for 10 minutes to ensure suspension. -
Electrophile Addition: Add 3-(chloromethyl)isoxazole (1.0 eq) dropwise. Note: If the amine is volatile, cool to 0°C during addition.
-
Reaction: Heat to 50°C and monitor by TLC/LC-MS. Reaction is typically complete in 2–4 hours.
-
Workup:
-
Filter off inorganic solids.
-
Concentrate the filtrate.
-
Partition between EtOAc and water. Wash organic layer with brine.
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: O-Alkylation (Williamson Ether Synthesis)
Target: Synthesis of isoxazole-aryl ethers.
Reagents:
-
3-(Chloromethyl)isoxazole (1.0 eq)
-
Phenol derivative (1.1 eq)
-
Base:
(1.5 eq) -
Solvent: DMF (anhydrous)
Procedure:
-
Deprotonation: Dissolve phenol (1.1 eq) in DMF. Add
(1.5 eq) and stir at RT for 15 minutes. The mixture may change color as the phenoxide forms. -
Coupling: Add 3-(chloromethyl)isoxazole (1.0 eq) in one portion.
-
Reaction: Stir at 60°C for 3–6 hours.
-
Workup: Dilute with water (5x reaction volume) and extract with
or EtOAc. Crucial: DMF retains in organics; wash 3x with water or LiCl solution. -
Purification: Recrystallization or chromatography.
Protocol C: Finkelstein-Assisted Substitution
Target: For weak nucleophiles or sterically hindered amines.
Concept: In situ conversion of the alkyl chloride to a more reactive alkyl iodide using catalytic or stoichiometric Sodium Iodide (NaI).
Procedure:
-
Dissolve nucleophile and base in Acetone or MeCN.
-
Add NaI (0.2 – 1.0 eq) .
-
Add 3-(chloromethyl)isoxazole.[4]
-
The reaction will precipitate NaCl (if in acetone), driving the equilibrium forward.
-
Proceed with standard heating and workup.
Decision Tree for Method Selection
Use the following workflow to select the optimal protocol for your specific nucleophile.
Figure 2: Method selection guide based on nucleophile classification.
Safety & Handling
-
Vesicant Warning: 3-(chloromethyl)isoxazole is a potent alkylating agent. It is a skin and eye irritant and a potential sensitizer.[5]
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
-
Neutralization: Quench excess alkyl halide with an aqueous solution of amine (e.g., ammonia or Tris buffer) before disposal to destroy active electrophiles.
References
-
Safety Data Sheet: 3-(Chloromethyl)isoxazole. Fisher Scientific. Retrieved from
-
Williamson Ether Synthesis Mechanism. Chemistry Steps. Retrieved from
-
Finkelstein Reaction: Halide Exchange. Organic Chemistry Portal.[2][3] Retrieved from
-
Nucleophilic Substitution Reactions of Isoxazoles. ResearchGate. Retrieved from
-
Synthesis of Functional Isoxazole Derivatives. MDPI Molecules. Retrieved from
Sources
Using 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole as a scaffold in medicinal chemistry
Application Notes & Protocols
Topic: 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole: A Versatile Scaffold for Medicinal Chemistry
Abstract
The convergence of privileged heterocyclic scaffolds into single molecular architectures represents a powerful strategy in modern drug discovery. This guide details the synthesis, derivatization, and biological evaluation of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole, a novel scaffold that marries the potent biological activities of benzofuran and isoxazole moieties. The inherent reactivity of the 3-(chloromethyl) group provides a versatile chemical handle for the development of diverse compound libraries. We present detailed, field-tested protocols for the multi-step synthesis of the core scaffold, strategies for library generation via nucleophilic substitution, and robust in vitro assays for screening anticancer and antimicrobial activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of new therapeutic agents.
Introduction: The Rationale for a Benzofuran-Isoxazole Hybrid Scaffold
Benzofuran is a prominent heterocyclic core found in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3] Its planar structure and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry.[4] Similarly, the isoxazole ring is a five-membered heterocycle recognized for its diverse biological profile, contributing to antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects in various derivatives.[5][6][7] The isoxazole moiety is a key component in several approved drugs, underscoring its therapeutic relevance.[8]
The strategic fusion of these two pharmacophores into a single molecule, 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole, creates a novel chemical entity with significant potential. The rationale is based on the principle of molecular hybridization, which can lead to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles compared to the individual components.[9][10] The critical design element of this scaffold is the 3-(chloromethyl) substituent on the isoxazole ring. This group acts as a potent electrophile, enabling facile and efficient derivatization through nucleophilic substitution reactions, thereby providing a gateway to extensive structure-activity relationship (SAR) studies.[11]
This guide provides a comprehensive framework for harnessing the potential of this scaffold, from its synthesis to its biological application.
Synthesis of the Core Scaffold: 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole
The synthesis of the target scaffold is a multi-step process that requires careful execution. The overall strategy involves the initial construction of a key intermediate, 2-ethynyl-1-benzofuran, followed by a regioselective 1,3-dipolar cycloaddition to form the desired 3,5-disubstituted isoxazole ring.
Synthetic Workflow Overview
The synthetic pathway is designed for efficiency and scalability, utilizing well-established and high-yielding chemical transformations.
Caption: Workflow for the synthesis of the core scaffold.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Ethynyl-1-benzofuran
This intermediate is synthesized from commercially available 2-iodophenol via a Sonogashira coupling followed by a one-pot desilylation and cyclization.
Protocol 2.2.1: Synthesis of 2-((Trimethylsilyl)ethynyl)phenol via Sonogashira Coupling
-
Rationale: The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[12][13] Using trimethylsilylacetylene protects the terminal alkyne proton, preventing self-coupling and ensuring high yields.
-
Materials:
-
2-Iodophenol
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry, argon-purged round-bottom flask, add 2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)phenol.
-
Protocol 2.2.2: Synthesis of 2-Ethynyl-1-benzofuran
-
Rationale: The trimethylsilyl (TMS) protecting group is readily cleaved under basic conditions. The subsequent intramolecular cyclization of the resulting phenoxide onto the alkyne is a classic and efficient method for benzofuran synthesis.[9]
-
Materials:
-
2-((Trimethylsilyl)ethynyl)phenol
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve 2-((trimethylsilyl)ethynyl)phenol (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the desilylation by TLC.
-
Upon completion, add water to the reaction mixture and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude 2-ethynyl-1-benzofuran is often of sufficient purity for the next step, or it can be further purified by column chromatography if necessary.
-
Part 2: Synthesis of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole
-
Rationale: The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is the most effective and regioselective method for constructing the isoxazole ring.[1][14] The nitrile oxide is highly reactive and is therefore generated in situ from a stable precursor, such as an aldoxime, by oxidation.[5][6] This reaction typically yields the 3,5-disubstituted isoxazole with high regioselectivity.
-
Materials:
-
2-Ethynyl-1-benzofuran
-
Chloroacetaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
-
Procedure:
-
Dissolve 2-ethynyl-1-benzofuran (1.0 eq) and chloroacetaldoxime (1.1 eq) in chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N-chlorosuccinimide (1.1 eq) in chloroform dropwise to the reaction mixture.
-
Add triethylamine (1.2 eq) dropwise. The triethylamine acts as a base to facilitate the elimination of HCl, forming the nitrile oxide.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the target compound, 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole.
-
Derivatization of the Scaffold for Library Development
The 3-(chloromethyl) group is a key functional handle that allows for the straightforward synthesis of a diverse library of analogs via nucleophilic substitution (Sₙ2) reactions.
Derivatization Strategy
Caption: General derivatization strategy via nucleophilic substitution.
General Protocol for Nucleophilic Substitution
-
Rationale: This general protocol can be adapted for a wide range of O-, N-, and S-centered nucleophiles. The choice of base and solvent is critical for reaction success. A non-nucleophilic base is used to deprotonate the nucleophile without competing in the substitution reaction.
-
Materials:
-
5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole
-
Nucleophile (e.g., a secondary amine, thiol, or phenol) (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Diisopropylethylamine) (1.5-2.0 eq)
-
Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
-
Procedure:
-
To a solution of the nucleophile (1.1 eq) in the chosen solvent, add the base (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to generate the nucleophilic species.
-
Add a solution of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole (1.0 eq) in the same solvent.
-
Heat the reaction mixture as required (e.g., 50-80 °C) and stir for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
-
Protocols for Biological Evaluation
Based on the established activities of the parent scaffolds, the synthesized library should be screened for anticancer and antimicrobial properties. A tiered screening approach is recommended.
Biological Screening Cascade
Caption: Tiered cascade for biological screening and hit identification.
Protocol 4.2.1: In Vitro Anticancer Cytotoxicity (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method for primary screening of cytotoxic compounds.[15][16]
-
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates, sterile
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37 °C, 5% CO₂) to allow attachment.
-
Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. For active compounds, perform a dose-response experiment to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 4.3.1: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
-
Rationale: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18][19] This method is quantitative, reproducible, and suitable for screening.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO (e.g., 1 mg/mL stock)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates, sterile
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 (growth control) and 12 (sterility control) receive only broth.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1-11. Well 12 receives no inoculum. The final volume in each well is 200 µL.
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 30 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.
-
Data Presentation and Interpretation
Quantitative data from screening should be summarized in a clear, tabular format to facilitate SAR analysis.
Table 1: Hypothetical Biological Screening Data for Scaffold Derivatives
| Compound ID | R-Group (from Nucleophile) | Anticancer IC₅₀ (µM) [HCT-116] | Antimicrobial MIC (µg/mL) [S. aureus] |
| Scaffold | -Cl | > 50 | > 64 |
| BF-ISOX-01 | -N(CH₃)₂ | 12.5 | 32 |
| BF-ISOX-02 | -S-C₆H₅ | 8.2 | 8 |
| BF-ISOX-03 | -O-C₆H₄-F | 25.1 | 16 |
| BF-ISOX-04 | -N₃ | > 50 | > 64 |
| Doxorubicin | N/A | 0.8 | N/A |
| Ciprofloxacin | N/A | N/A | 0.5 |
-
Interpretation: From this hypothetical data, one might infer that substitution at the chloromethyl position is crucial for activity. Thioether derivatives (BF-ISOX-02) appear more potent than amine or ether derivatives in both assays. The azide derivative is inactive, but it serves as a precursor for further modification via click chemistry. Such initial findings guide the next cycle of synthesis and optimization.
Conclusion
The 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole scaffold is a highly promising platform for the discovery of novel therapeutic agents. Its rational design combines two biologically relevant heterocycles, and the strategically placed chloromethyl group provides an accessible point for chemical diversification. The detailed protocols provided herein offer a complete workflow—from synthesis and library generation to biological screening—enabling researchers to efficiently explore the chemical space around this scaffold and identify new lead compounds for further development.
References
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]
-
Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Institutes of Health. [Link]
-
Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. MDPI. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. RJPT. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Der Pharma Chemica. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. National Institutes of Health. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]
-
Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. Royal Society of Chemistry. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. [Link]
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]
-
1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. [Link]
-
Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Wiley Online Library. [Link]
-
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]
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- 1. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. sciforum.net [sciforum.net]
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- 8. ijpca.org [ijpca.org]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chemtube3d.com [chemtube3d.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 19. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Minimizing side reactions during nucleophilic attack on chloromethyl isoxazoles
Current Status: Operational
Topic: Minimizing Side Reactions in
Core Directive & Executive Summary
The Challenge:
Chloromethyl isoxazoles are potent electrophiles used to graft the isoxazole pharmacophore onto amines, thiols, and phenols. However, the isoxazole ring is latently unstable to base. The N-O bond is weak (
The Solution:
To maximize yield and minimize "black tar" degradation, you must decouple nucleophilicity from basicity. The standard
Key Technical Recommendation: Adopt Finkelstein-Assisted Substitution conditions. By converting the alkyl chloride to a transient alkyl iodide in situ, you increase the reaction rate by orders of magnitude, allowing for milder bases and lower temperatures that preserve ring integrity.
Diagnostic: The Stability Spectrum
Before starting, identify your substrate's risk profile. The position of the chloromethyl group dictates the electronic environment and susceptibility to side reactions.
| Substrate Type | Reactivity | Stability Risk | Primary Failure Mode |
| 5-Chloromethyl | High (Inductive pull from O) | High | Base attack at C-4 leads to ring fragmentation (Nitrile formation). |
| 3-Chloromethyl | Moderate | Moderate | Competitive elimination or polymerization. |
| 4-Chloromethyl | Low (Steric/Electronic) | High | Requires forcing conditions that often degrade the ring. |
Mechanism of Failure: Base-Induced Ring Opening
If your reaction turns black or yields a complex mixture, you are likely triggering the Base-Promoted Ring Cleavage pathway rather than the desired
Figure 1: The bifurcation of reactivity. Path A is desired; Path B is the irreversible destruction of the scaffold initiated by C-4 deprotonation.
Troubleshooting Matrix
Use this table to diagnose specific experimental failures.
| Symptom | Probable Cause | Technical Solution |
| Reaction turns black/tarry | Base too strong. Hydroxide ( | Switch to non-nucleophilic, weak bases like |
| Low conversion (<30%) | Poor leaving group. Chloride is a sluggish leaving group on this scaffold. | Add 0.1 - 0.5 eq. NaI (Sodium Iodide) to catalyze the reaction (Finkelstein). |
| Formation of exocyclic alkene | Elimination (E2). The base is deprotonating the methylene group. | Use a sterically hindered amine (DIPEA) or inorganic carbonate. Lower the temperature. |
| Starting material consumed, no product | Ring cleavage. The isoxazole converted to a nitrile or acyclic oxime. | Check NMR for loss of the characteristic isoxazole C-4 proton singlet ( |
| Precipitate forms immediately | N-Alkylation of Isoxazole. The ring nitrogen is nucleophilic enough to self-condense. | Ensure your external nucleophile is in excess (1.2 - 1.5 eq) and added before the base. |
Strategic Protocols
Protocol A: The "Gold Standard" (Finkelstein-Assisted Amination)
Best for: Primary/Secondary Amines, Anilines.
Rationale: This protocol uses Acetone or Acetonitrile (MeCN). These solvents are polar enough to support the transition state but less likely than DMF/DMSO to promote thermal decomposition at high temperatures. NaI converts the unreactive alkyl chloride to a reactive alkyl iodide in situ.
-
Preparation: Dissolve 1.0 eq of Chloromethyl Isoxazole in anhydrous MeCN (0.2 M concentration).
-
Activation: Add 0.2 eq NaI (Sodium Iodide). Stir for 15 min at RT. Solution may turn slightly yellow.
-
Nucleophile Addition: Add 1.2 eq of the Amine .
-
Base Addition: Add 1.5 - 2.0 eq of
(finely ground) or DIPEA . -
Reaction: Stir at 40–50 °C . Avoid reflux if possible.
-
Monitor: TLC/LCMS every 2 hours.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine.
-
Note: If the product is water-soluble, evaporate MeCN directly and load onto silica.
-
Protocol B: Thiol/Phenol Alkylation
Best for: Thiophenols, Alkyl Thiols, Phenols.
Rationale: Thiols are acidic (
-
Solvent: Use Acetone (0.1 M).
-
Base: Use
(1.1 eq). Cesium (soft cation) pairs well with soft nucleophiles (S). -
Temperature: Keep at 0 °C to RT . Do not heat.
-
Procedure: Pre-stir Thiol + Base for 10 min, then add the Chloromethyl Isoxazole dropwise.
Decision Logic for Optimization
Follow this workflow to select the correct conditions for your specific substrate.
Figure 2: Optimization Decision Tree. Selects conditions based on nucleophile sterics and acidity.
Frequently Asked Questions (FAQs)
Q: Can I use NaH (Sodium Hydride) to deprotonate my nucleophile first?
A: NO. NaH is a hard, strong base. It will almost certainly deprotonate the C-4 position of the isoxazole ring (if unsubstituted) or the benzylic position, leading to immediate ring fragmentation or polymerization. Stick to carbonate bases (
Q: Why is 5-chloromethyl isoxazole decomposing faster than the 3-isomer? A: The 5-position is electronically linked to the ring oxygen. This makes the C-5 position more electron-deficient. Consequently, the protons on the chloromethyl group and the adjacent ring carbon (C-4) are more acidic, making the molecule more susceptible to base attack.
Q: Can I use DMF or DMSO as solvents?
A: You can, but proceed with caution. While they accelerate
Q: My reaction works but the yield is 40%. Where is the rest? A: It is likely lost to volatility or water solubility during workup. Isoxazole amines are often polar.
-
Fix: Do not wash with water. Filter off the inorganic salts (
/KCl), concentrate the organic solvent, and load the crude residue directly onto a silica column.
References
- Katritzky, A. R.; et al. "Heterocyclic Chemistry: Isoxazoles." Comprehensive Heterocyclic Chemistry II, 1996. (Foundational text on isoxazole ring stability and base sensitivity).
-
Perez, M. A.; et al. "Ring opening of isoxazoles with bases." Journal of Organic Chemistry, 2005 . (Details the mechanism of C-3/C-4 deprotonation leading to nitriles).
-
De Sarlo, F.; et al. "Isoxazole reactivity: Nucleophilic substitution vs Ring Opening." Tetrahedron, 1998 .
- Wakefield, B. J. "The Chemistry of Isoxazoles." Science of Synthesis, 2010.
-
Leflunomide Metabolism Studies. (Demonstrates the biological and chemical relevance of isoxazole ring opening under physiological/basic conditions). Drug Metabolism and Disposition, 1999 .
Storage conditions to prevent degradation of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole
Case ID: STABILITY-GUIDE-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary: Immediate Storage Directives
If you have just received a shipment of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole , implement these conditions immediately to prevent rapid degradation.
| Parameter | Critical Specification | Reason for Strictness |
| Temperature | -20°C (± 5°C) | Retards spontaneous hydrolysis of the chloromethyl group. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The compound is hygroscopic . Moisture triggers HCl release. |
| Light Exposure | Dark / Amber Vials | The benzofuran moiety is a chromophore susceptible to UV-induced photo-oxidation. |
| Container | Teflon-lined Septum Vials | Prevents leaching of plasticizers; ensures airtight seal against humidity. |
Technical Deep Dive: Degradation Mechanisms
To troubleshoot issues effectively, you must understand why this molecule fails. This compound contains two distinct structural vulnerabilities: the chloromethyl electrophile and the benzofuran chromophore .
A. The Primary Failure Mode: Hydrolysis & Autocatalysis
The chloromethyl group at the 3-position of the isoxazole ring behaves similarly to a benzylic halide. It is a potent electrophile. Upon exposure to atmospheric moisture, it undergoes nucleophilic substitution (
The Cascade Effect:
-
Water attacks the methylene carbon.
-
The chloride leaves, forming the alcohol derivative (hydroxymethyl).
-
Critical Danger: This reaction releases Hydrochloric Acid (HCl) .
-
The generated HCl creates a localized acidic environment, which can protonate the isoxazole or benzofuran nitrogen/oxygen, accelerating further decomposition and causing the material to turn "sticky" or dark.
B. Secondary Failure Mode: Photo-Oxidation
Benzofuran derivatives are known fluorophores/chromophores. Prolonged exposure to ambient laboratory light (UV/Blue spectrum) can excite the benzofuran
Visualization of Degradation Pathways
The following diagram illustrates the chemical causality of storage failure.
Figure 1: Mechanistic pathways showing hydrolysis (triggered by moisture) and photo-oxidation (triggered by light). Note the autocatalytic feedback loop caused by HCl generation.
Standard Operating Procedures (SOPs)
Protocol A: Thawing & Handling
Failure to follow this often results in condensation inside the vial, ruining the sample within minutes.
-
Equilibration: Remove the vial from the -20°C freezer. Place it in a desiccator at room temperature.
-
Wait Time: Allow 45–60 minutes for the vial to reach ambient temperature.
-
Why? Opening a cold vial condenses atmospheric water vapor directly onto the solid.
-
-
Opening: Open the vial only inside a fume hood or, preferably, a glove box.
-
Aliquot: If you do not plan to use the whole amount, weigh out the required mass rapidly and purge the original vial with Argon immediately before resealing.
Protocol B: Solution Storage
Researchers often ask if they can store stock solutions. This is risky.
-
Recommended Solvent: Anhydrous DMSO or Acetonitrile (Molecular Sieve treated).
-
Avoid: Alcohols (Methanol/Ethanol) – The chloromethyl group will react with the solvent (solvolysis) to form ethers.
-
Shelf Life:
-
Solid: 1–2 years (at -20°C).
-
Solution: <24 hours recommended. If necessary, store at -80°C for max 1 week.
-
Troubleshooting & FAQs
Diagnostic Workflow
Use this logic tree to diagnose the state of your compound.
Figure 2: Rapid diagnostic decision tree for evaluating compound integrity based on physical observations.
Frequently Asked Questions
Q1: The compound has turned a light yellow. Is it still usable?
A: Likely, yes, but with caution. Benzofurans are sensitive to photo-oxidation [1]. Slight yellowing often indicates trace surface oxidation (<1-2%) which may not affect robust synthetic reactions. However, for sensitive biological assays (
Q2: Can I use Methanol to dissolve it for my stock solution? A: Absolutely not. The chloromethyl group is an alkyl halide. In methanol, it will undergo solvolysis (nucleophilic substitution) to form the methyl ether analog, changing the chemical structure entirely [2]. Use DMSO or DMF.
Q3: I smell a sharp, acidic odor when I open the vial. A: This indicates significant hydrolysis. The "sharp" smell is Hydrogen Chloride (HCl) gas releasing from the degradation of the chloromethyl group. The compound has likely degraded significantly. Do not use.
Q4: Why did the solubility change after 3 months? A: If the compound polymerized (due to HCl catalysis) or hydrolyzed to the alcohol (which has different polarity), solubility will shift. The hydroxymethyl derivative is more polar than the chloromethyl parent; polymerization leads to insoluble gums.
Quality Control (QC) Validation
Before committing this compound to a high-value experiment, run this quick check:
-
TLC Method: Hexane:Ethyl Acetate (3:1).
-
Expectation: The intact chloromethyl compound should have a higher
(less polar) than the hydrolysis alcohol product. -
Visualization: UV lamp (254 nm) – The benzofuran core fluoresces strongly.
-
-
LC-MS Check:
-
Look for the parent mass (M+).
-
Warning Sign: A peak at [M - 35 + 17] indicates loss of Cl and gain of OH (Hydrolysis).
-
References
-
RSC Publishing. (2014). Natural source, bioactivity and synthesis of benzofuran derivatives.[1][2] Royal Society of Chemistry.[3] Link
-
National Institutes of Health (NIH). (2023). Alkyl halide formation and degradation mechanisms.[4][5][6][7] PubMed Central. Link
-
MDPI. (2024).[8] Synthesis and reactivity of 5-(Benzoyloxymethyl)isoxazole-3-carboxylate. Molbank.[8] Link
-
Scientific & Academic Publishing. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes. (Demonstrating hydrolysis kinetics of heteroaromatic chlorides). Link
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehalogenation of functionalized alkyl halides in water at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ncert.nic.in [ncert.nic.in]
- 5. Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzofuran Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Benzofuran Isoxazoles
Benzofuran and isoxazole moieties are privileged scaffolds in medicinal chemistry, frequently combined to create hybrid molecules with enhanced biological activities, including antimicrobial and anti-inflammatory properties.[1][2] As novel derivatives are synthesized, their unambiguous characterization is paramount. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose.[3]
Electrospray ionization (ESI) is a "soft" ionization technique that typically yields an intact protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[4][5] This is advantageous for determining the molecular weight with high accuracy. However, to glean structural information, it is necessary to induce fragmentation in a controlled manner, most commonly through collision-induced dissociation (CID).[6] In CID, the [M+H]⁺ ion is isolated, accelerated, and collided with an inert gas, leading to the formation of characteristic product ions. The resulting fragmentation pattern is a structural fingerprint of the molecule.
This guide will compare the fundamental fragmentation pathways of the core benzofuran isoxazole structure against derivatives bearing common substituents, providing a predictive framework for their analysis.
Core Fragmentation Pathways of the Benzofuran Isoxazole Scaffold
The fragmentation of the protonated benzofuran isoxazole core is dictated by the relative stabilities of the resulting fragments and the inherent weaknesses of specific bonds. The most labile bond in the heterocyclic system is the N-O bond of the isoxazole ring, a known initiation point for fragmentation in many isoxazole-containing compounds.[7]
A typical fragmentation cascade, initiated by CID, involves two primary competing pathways originating from the protonated molecular ion:
-
Pathway A: Isoxazole Ring Cleavage: The initial and often most favorable fragmentation event is the cleavage of the weak N-O bond. This is followed by a rearrangement and subsequent loss of small, stable neutral molecules. This pathway is characteristic of the isoxazole moiety and provides diagnostic ions confirming its presence.
-
Pathway B: Benzofuran Ring Fragmentation: The benzofuran ring system, while relatively stable, can also undergo characteristic cleavages. A common fragmentation for benzofurans involves the loss of carbon monoxide (CO) from the furan portion of the molecule.[8] This often occurs after the initial isoxazole fragmentation or as a competing pathway.
These foundational pathways are visualized in the diagram below.
Caption: Competing fragmentation pathways of the core benzofuran isoxazole structure.
Comparative Analysis: The Influence of Substituents
The true analytical power of MS/MS emerges when comparing the fragmentation of substituted analogs. Substituents can dramatically alter fragmentation pathways by influencing protonation sites, bond strengths, and the stability of resulting fragment ions.
We will compare the fragmentation of a simple, unsubstituted benzofuran isoxazole (Compound 1) with two substituted derivatives: a methoxy-substituted analog (Compound 2) and a halogen-substituted analog (Compound 3).
| Compound | Structure | Key Differentiating Fragmentation | Mechanistic Rationale |
| 1: Core Scaffold | Benzofuran-Isoxazole | Cleavage of isoxazole N-O bond, loss of CO from benzofuran. | Baseline fragmentation driven by inherent bond weaknesses. |
| 2: Methoxy-Substituted | Methoxy-Benzofuran-Isoxazole | Prominent loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, followed by loss of CO. | The ether linkage provides a new, favorable fragmentation channel. The resulting ion is stabilized by resonance. |
| 3: Chloro-Substituted | Chloro-Benzofuran-Isoxazole | Characteristic loss of a chlorine radical (•Cl, 35/37 Da) . Isotopic pattern (approx. 3:1 for ³⁵Cl/³⁷Cl) is a key diagnostic marker. | The C-Cl bond is weaker than C-H or C-C bonds on the aromatic ring, making radical loss a favorable process.[9] |
The presence of a methoxy group introduces a new, highly specific fragmentation pathway—the loss of a methyl radical—which is diagnostic for this substituent. Similarly, the isotopic signature of chlorine provides an unmistakable marker for halogenated compounds.
Caption: Influence of substituents on primary fragmentation pathways.
Experimental Protocol: Acquiring High-Quality MS/MS Data
To ensure reproducible and high-quality data, a validated experimental protocol is essential. The following steps outline a general procedure for analyzing benzofuran isoxazole derivatives on a quadrupole time-of-flight (Q-TOF) mass spectrometer.
A. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the benzofuran isoxazole analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is crucial for promoting efficient protonation in positive ion mode ESI.[10]
B. Mass Spectrometer Configuration (ESI Positive Mode)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N₂): Flow rate of 8-12 L/min at a temperature of 350-450 °C.
-
Nebulizer Gas (N₂): Pressure appropriate for a stable spray (instrument-dependent).
-
Rationale: These parameters are optimized to achieve efficient desolvation and ionization while minimizing in-source fragmentation.[11]
-
-
MS Scan (Full Scan):
-
Mass Range: m/z 100 - 1000
-
Acquisition Mode: Centroid
-
Purpose: To identify the m/z of the protonated molecule [M+H]⁺ and verify its isotopic pattern.
-
-
MS/MS Scan (Product Ion Scan):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion identified in the full scan with an isolation window of 1-2 Da.
-
Collision Gas: Argon (Ar)
-
Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV).
-
Rationale: A ramped collision energy ensures that both low-energy (revealing larger fragments) and high-energy fragmentation pathways are observed in a single experiment, providing a comprehensive fragmentation spectrum.[6]
-
C. Data Validation and Interpretation
-
Mass Accuracy: Confirm that the measured mass of the precursor and fragment ions are within 5 ppm of their calculated theoretical masses.
-
Isotopic Pattern: Match the observed isotopic distribution with the theoretical pattern for the proposed elemental formula.
-
Fragment Correlation: Propose fragmentation pathways that are chemically plausible and account for the major ions in the spectrum.
Conclusion
The fragmentation of benzofuran isoxazoles under ESI-MS/MS conditions is a predictable process governed by fundamental chemical principles. The core scaffold primarily fragments via cleavage of the isoxazole N-O bond and loss of CO from the benzofuran ring. However, the true diagnostic power of the technique lies in comparing substituted analogs. Functional groups introduce unique and predictable fragmentation channels—such as the loss of a methyl radical from a methoxy group or a chlorine radical from a chloro-substituent—that serve as powerful identifiers. By leveraging the systematic approach outlined in this guide, researchers can confidently elucidate the structures of novel benzofuran isoxazole derivatives, a critical step in the drug discovery and development pipeline.
References
-
Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]
-
Ramana, D. V., & Mahalakshmi, P. (1993). Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (5), 933-937. [Link]
-
Rajasekhar, K. K., et al. (2024). Benzofuran Isoxazole Hybrids: Synthesis, Antimicrobial Activity and Dual Target Docking Studies. Asian Journal of Chemistry, 36(1). [Link]
-
Posinasetty, B., et al. (2023). Benzofuran-Isoxazole Hybrids: Synthesis, Antimicrobial Activity and Dual Target Docking Studies. Asian Journal of Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (2024). Electrospray ionization. [Link]
-
Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science Publishers. [Link]
-
Liu, Y., et al. (2022). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(19), 6685. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
Dias, H. J., et al. (2019). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(7), 591-599. [Link]
-
Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]
-
IGNOU. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]
-
Laskin, J., & Wysocki, V. H. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 3-23. [Link]
-
Carpenter, J. E., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710-719. [Link]
-
TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
Chemistry Corner. (2022). Electrospray Ionization ESI | Mass Spectrometry. YouTube. [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 394-420. [Link]
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A Comparative Guide to Developing a Validated HPLC Method for Purity Analysis of Chloromethyl Isoxazoles
Introduction: The Critical Role of Purity in Isoxazole-Based Drug Development
Chloromethyl isoxazoles are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of numerous pharmaceutical agents. Their versatile reactivity makes them valuable synthons, but also introduces the potential for a variety of process-related impurities and degradation products. For researchers, scientists, and drug development professionals, ensuring the purity of these intermediates is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth, experience-driven walkthrough of developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of chloromethyl isoxazoles. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column selection to final method validation. Furthermore, we will objectively compare the performance of the developed HPLC method against its modern counterpart, Ultra-Performance Liquid Chromatography (UPLC), to provide a clear perspective on the available analytical technologies.
Part 1: The Method Development Journey: A Systematic & Science-Driven Approach
Developing a reliable HPLC method is a systematic process that combines theoretical knowledge with empirical data. Our goal is to achieve adequate resolution of the main analyte from all potential impurities with good peak shape, sensitivity, and a reasonable run time.
Know Your Analyte: Physicochemical Properties of Chloromethyl Isoxazoles
Before a single sample is injected, a thorough understanding of the analyte's properties is paramount. Chloromethyl isoxazoles are generally small, moderately polar molecules. A representative structure, 4-chloromethyl-isoxazole, has a molecular weight of approximately 117.53 g/mol .[1] Key considerations for HPLC method development include:
-
Polarity & Solubility : These compounds are typically soluble in common organic solvents like acetonitrile (ACN) and methanol, making them ideal candidates for Reversed-Phase (RP) HPLC.[2]
-
UV Absorbance : The isoxazole ring contains a chromophore that allows for straightforward detection using a Diode Array Detector (DAD) or a standard UV detector. A preliminary UV scan of the analyte in the mobile phase is essential to determine the optimal detection wavelength (λmax) for maximum sensitivity.
-
pKa : The isoxazole ring is weakly basic. While often not requiring pH control for the parent compound, potential impurities may have acidic or basic functional groups. Controlling the mobile phase pH is a critical tool to manipulate the retention and peak shape of ionizable impurities.[3]
The Strategic Starting Point: Initial Method Screening
Based on the analyte properties, a Reversed-Phase HPLC approach is the logical choice.[4]
-
Column Selection : A C18 (octadecyl) column is the universal workhorse for RP-HPLC and serves as the best initial choice.[5] Its hydrophobic nature provides excellent retention for moderately polar compounds. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.[5]
-
Mobile Phase Selection : A combination of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol is standard.[6] ACN is often preferred due to its lower UV cutoff and viscosity, which results in lower backpressure.[7] A simple starting point is a gradient elution from a low to a high percentage of organic solvent to elute all potential impurities with varying polarities.
-
Detector : A Diode Array Detector (DAD) is highly recommended. It not only quantifies the analyte but also provides spectral data, which is invaluable for peak purity assessment and identifying co-eluting impurities.
The workflow for this initial development phase can be visualized as a logical progression from understanding the analyte to optimizing the separation.
Caption: Systematic workflow for HPLC method development.
Systematic Optimization: Fine-Tuning for Performance
After initial runs, the goal is to optimize the separation. Let's consider a hypothetical scenario where an initial broad gradient (e.g., 5-95% ACN in 20 minutes) shows the main peak and two small impurity peaks, one eluting early and one very late.
Experiment 1: Gradient Optimization The initial gradient is inefficient. A focused gradient is designed to improve resolution around the main peak and reduce the run time.
-
Action : Change the gradient to 20-70% ACN over 10 minutes.
-
Rationale : This focuses the solvent change where it's most needed, sharpening peaks and saving time by cutting out the unnecessary extremes of the gradient.
Experiment 2: Organic Modifier Evaluation Sometimes, changing the organic solvent can dramatically alter selectivity (the separation factor between two peaks).
-
Action : Substitute acetonitrile with methanol, keeping a similar gradient profile.
-
Rationale : Methanol has different solvent properties than ACN and can change the elution order of impurities, potentially resolving a co-eluting peak that was hidden in the ACN method.[3]
After these optimization steps, we arrive at a final method that provides a robust and efficient separation.
Part 2: The Optimized Method & Comparative Analysis
The systematic approach described above leads to a final, optimized method suitable for routine purity analysis.
Final Optimized HPLC Method Parameters
The following table summarizes a hypothetical, yet typical, final method for the purity analysis of a chloromethyl isoxazole.
| Parameter | Optimized Condition | Rationale for Selection |
| Column | C18, 150 mm x 4.6 mm, 5 µm particles | Provides good efficiency and resolution for small molecules with moderate backpressure.[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase ensures consistent ionization state of acidic/basic impurities, leading to sharp peaks.[8] |
| Mobile Phase B | Acetonitrile (ACN) | Good UV transparency and low viscosity for efficient separation.[7] |
| Gradient Program | 20% B to 70% B in 10 min; hold at 70% B for 2 min; return to 20% B and equilibrate for 3 min | Focused gradient provides optimal resolution for known impurities within a short 15-minute total run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detection | Diode Array Detector (DAD) at 245 nm | λmax for the isoxazole chromophore, ensuring high sensitivity. DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A standard volume that avoids column overloading while providing a strong detector signal. |
Performance Benchmark: HPLC vs. UPLC
While HPLC is a robust and reliable technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and efficiency.[9][10] UPLC systems use columns with smaller particle sizes (sub-2 µm) and operate at much higher pressures (up to 15,000 psi).[11][12] This leads to dramatic improvements in resolution and analysis time.
| Feature | Optimized HPLC Method | Equivalent UPLC Method | Analysis |
| Analysis Time | ~15 minutes | ~3 minutes | UPLC offers a ~5x reduction in run time, significantly increasing sample throughput.[11] |
| Resolution | Good (Baseline separation of key impurities) | Excellent (Sharper peaks, higher peak capacity) | The higher efficiency of UPLC columns results in narrower peaks, which improves resolution between closely eluting impurities and increases sensitivity.[9] |
| Solvent Consumption | ~15 mL per run | ~1.5 mL per run | UPLC provides a significant reduction in solvent usage, leading to lower operating costs and a greener environmental footprint.[10] |
| System Backpressure | ~1500 psi | ~9000 psi | UPLC requires specialized instrumentation capable of handling very high pressures; HPLC methods cannot be directly transferred without modification.[12] |
| Initial Cost | Lower | Higher | UPLC systems represent a greater capital investment compared to traditional HPLC systems.[13] |
| Method Robustness | High; less susceptible to minor variations. | High, but requires more stringent control over system dead volume and sample preparation.[10] | The smaller column dimensions and particle sizes make UPLC systems more sensitive to blockages and extra-column band broadening. |
Part 3: Experimental Protocol & Method Validation
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for analyzing the purity of a chloromethyl isoxazole sample using the optimized HPLC method.
-
Mobile Phase Preparation :
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation (e.g., 0.5 mg/mL) :
-
Accurately weigh approximately 25 mg of the chloromethyl isoxazole reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
-
Sample Solution Preparation (e.g., 0.5 mg/mL) :
-
Accurately weigh approximately 25 mg of the chloromethyl isoxazole test sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic System Setup :
-
Install the specified C18 column and set the column oven to 30 °C.
-
Set up the HPLC system with the gradient program and parameters listed in the table above.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence :
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
-
Data Analysis :
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the sample using the area percent method (assuming all impurities have a similar response factor).
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation: A Trustworthy System
A developed method is incomplete until it is validated to prove its suitability for the intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15] This process ensures the method is reliable, reproducible, and accurate.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by running forced degradation samples (e.g., acid, base, peroxide, heat, light) and showing that the main peak is spectrally pure and well-resolved from any degradation products.
-
Linearity : The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy : The closeness of test results to the true value. This is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision : The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[14]
-
LOD & LOQ : The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method for impurities.
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in temperature, ±0.1 pH units), providing an indication of its reliability during normal usage.
By successfully completing this validation, the developed HPLC method is confirmed to be a self-validating and trustworthy system for the routine purity analysis of chloromethyl isoxazoles.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link].
-
Kumar, A., et al. (2017). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available from: [Link].
-
Scribd. HPLC vs UPLC: Key Differences in Pharma. Scribd. Available from: [Link].
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available from: [Link].
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. Available from: [Link].
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available from: [Link].
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link].
-
International Council for Harmonisation (ICH). Quality Guidelines. ICH. Available from: [Link].
-
Slideshare. (2023). ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link].
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available from: [Link].
-
Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide. Phenomenex. Available from: [Link].
-
Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque, Inc. Available from: [Link].
-
Agilent Technologies. Choosing Right Column for Reverse Phase HPLC Separations. Agilent Technologies. Available from: [Link].
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link].
-
SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link].
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link].
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available from: [Link].
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link].
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A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Isoxazole Derivatives
<Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1][2][3][4] The functionalization of the isoxazole scaffold is key to modulating its pharmacological properties, and halomethyl derivatives, particularly chloromethyl and bromomethyl isoxazoles, serve as pivotal synthetic intermediates.[5][6] These compounds are prized for their ability to undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
This guide provides an in-depth comparison of the reactivity of chloromethyl and bromomethyl isoxazole derivatives. By understanding the fundamental principles governing their reactivity and examining relevant experimental data, researchers can make more informed decisions in the design and execution of their synthetic strategies.
Fundamental Principles of Halogen Reactivity in Nucleophilic Substitution
The reactivity of chloromethyl and bromomethyl isoxazoles is primarily dictated by the principles of nucleophilic substitution, most commonly the SN2 mechanism. In this reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the halide ion, known as the leaving group.
Several factors influence the rate of an SN2 reaction, but the nature of the leaving group is paramount. A good leaving group is a species that is stable on its own after it has departed with the pair of electrons from its former bond.[7][8] The stability of the leaving group is inversely related to its basicity; weaker bases make better leaving groups.[7][8][9]
When comparing chloride (Cl⁻) and bromide (Br⁻) as leaving groups, the following trend is observed:
I⁻ > Br⁻ > Cl⁻ > F⁻ (Best to worst leaving group) [7][9]
This order is a direct consequence of the basicity of the halide anions.[7] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion is a weaker base than the chloride ion.[10] Consequently, bromide is a better leaving group than chloride.[9][11] This fundamental principle suggests that bromomethyl isoxazoles should be more reactive towards nucleophiles than their chloromethyl counterparts.
Comparative Reactivity Analysis
Theoretical Comparison
Based on the principles of leaving group ability, we can predict that bromomethyl isoxazoles will exhibit greater reactivity in nucleophilic substitution reactions compared to chloromethyl isoxazoles. The weaker C-Br bond compared to the C-Cl bond, and the greater stability of the bromide anion as a leaving group, both contribute to a lower activation energy for the reaction.[12] This translates to faster reaction rates and often allows for milder reaction conditions.
Experimental Evidence
While direct kinetic studies comparing the reactivity of chloromethyl and bromomethyl isoxazoles are not abundant in the literature, the overwhelming consensus from related fields and anecdotal evidence from synthetic procedures supports the theoretical prediction. For instance, in the synthesis of 5-(fluoroalkyl)isoxazole building blocks, a nucleophilic substitution on 5-bromomethyl derivatives was found to be a more convenient approach, implying a higher reactivity for the bromo-substituted compound.[13]
The following table summarizes the expected and observed trends in reactivity:
| Halomethyl Isoxazole Derivative | Leaving Group | Leaving Group Basicity | Relative Reactivity (Predicted) | Typical Reaction Conditions |
| Chloromethyl Isoxazole | Chloride (Cl⁻) | Higher | Lower | Higher temperatures, longer reaction times |
| Bromomethyl Isoxazole | Bromide (Br⁻) | Lower | Higher | Milder temperatures, shorter reaction times |
The choice between a chloromethyl and a bromomethyl derivative often comes down to a balance of reactivity and stability. While the higher reactivity of bromomethyl isoxazoles is often advantageous, they can also be less stable and more prone to decomposition, particularly during purification.
Influence of the Isoxazole Ring
It is important to note that the isoxazole ring itself influences the reactivity of the halomethyl group. The electron-withdrawing nature of the heterocyclic ring can enhance the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. Substituents on the isoxazole ring can further modulate this effect. Electron-donating groups may slightly decrease reactivity, while electron-withdrawing groups can enhance it.
Synthetic Accessibility
Both chloromethyl and bromomethyl isoxazole derivatives are accessible through various synthetic routes. The choice of which to synthesize may depend on the availability of starting materials and the specific reaction conditions required. For example, 3-bromo-5-(chloromethyl)isoxazole is a commercially available building block.[14][15] The synthesis of 5-(bromomethyl)-3-phenylisoxazoles has also been reported.[16]
Experimental Protocols
The following is a representative protocol for a nucleophilic substitution reaction involving a halomethyl isoxazole derivative.
General Procedure for the N-Alkylation of Piperidine with a Halomethyl Isoxazole
Materials:
-
Halomethyl isoxazole derivative (e.g., 5-(bromomethyl)-3-methylisoxazole or the corresponding chloromethyl analog) (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN) (sufficient to make a 0.1 M solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halomethyl isoxazole derivative, acetonitrile, and potassium carbonate.
-
Add piperidine to the stirring suspension.
-
Heat the reaction mixture to reflux (for chloromethyl derivatives) or stir at room temperature (for bromomethyl derivatives). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Note: Due to the higher reactivity of the bromomethyl derivative, the reaction can often be performed at a lower temperature and for a shorter duration compared to the chloromethyl analog.
Visualization of Key Concepts
Mechanism of SN2 Reaction
Caption: Generalized SN2 reaction mechanism.
Experimental Workflow
Caption: A typical experimental workflow.
Conclusion
References
- What is the significance of the "leaving group" in an SN2 reaction? Reddit; 2018.
- 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. KPU Pressbooks.
- Chalyk B, Hrebeniuk K, Fil Y, et al. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. J Org Chem. 2019;84(24):15877-15899.
- 7.3: Other Factors that Affect SN2 Reactions. Chemistry LibreTexts; 2021.
- 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube; 2020.
- Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
- Nucleophilic Substitution (SN2)
- Bromide vs.
- 5-(Bromomethyl)-3-methylisoxazole AldrichCPR. Sigma-Aldrich.
- 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0. Benchchem.
- A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing; 2016.
- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. PMC - NIH; 2020.
- A review of isoxazole biological activity and present synthetic techniques.
- What are the effect of leaving groups when comparing 1-chlorobutane vs. 1-bromobutane and... Homework.Study.com.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus de l'Académie des Sciences.
- ChemInform Abstract: Recent Applications of the Isoxazole Ring in Medicinal Chemistry.
- Advances in isoxazole chemistry and their role in drug discovery.
- 3-(3-Bromo-phenyl)-5-chloromethyl-isoxazole.
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- 124498-15-3|3-Bromo-5-(chloromethyl)isoxazole|BLD Pharm.
- 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.
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- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.
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- Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.
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Crystal structure analysis and X-ray diffraction of benzofuran isoxazoles
Topic: Structural Elucidation of Benzofuran-Isoxazole Hybrids: A Comparative Guide to Crystallographic Analysis
Executive Summary
Benzofuran-isoxazole hybrids represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities. However, the pharmacological efficacy of these hybrids is strictly governed by their 3D spatial arrangement and supramolecular packing.
This guide provides a technical analysis of the Single Crystal X-Ray Diffraction (SC-XRD) of these hybrids. Unlike solution-phase techniques (NMR), SC-XRD provides definitive proof of stereochemistry, planarity, and intermolecular bonding networks (
Methodological Comparison: XRD vs. Alternatives
In the context of structural elucidation, researchers often choose between NMR, Powder XRD (PXRD), and Single Crystal XRD (SC-XRD). The following table objectively compares these methods for benzofuran-isoxazole derivatives.
| Feature | Single Crystal XRD (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Powder XRD (PXRD) |
| Primary Output | Absolute 3D structure & stereochemistry. | Connectivity & solution conformation. | Bulk phase purity & crystallinity. |
| Resolution | Atomic level ( | Functional group environment.[1][2][3][4][5][6][7] | Lattice planes ( |
| Stereochemistry | Definitive (distinguishes enantiomers/diastereomers). | Inferential (requires NOESY/COSY). | Cannot determine ab initio. |
| Intermolecular Data | High (maps H-bonds, | None (molecules are solvated). | Low (inferred from lattice changes). |
| Sample Requirement | High-quality single crystal ( | Soluble compound (~5-10 mg). | Polycrystalline powder (~10-50 mg). |
| Limitation | Requires a defect-free crystal. | Dynamic averaging hides fixed conformers. | No structural solution for complex organics. |
Expert Insight: While NMR confirms the synthesis of the benzofuran-isoxazole linkage, only SC-XRD can validate the dihedral angle between the benzofuran and isoxazole rings—a critical parameter that determines if the molecule can intercalate into DNA or bind to planar protein active sites.
Experimental Protocol: From Synthesis to Structure
To ensure reproducibility, follow this optimized workflow for synthesizing and crystallizing 3-(benzofuran-2-yl)-5-phenylisoxazole derivatives.
Step 1: Synthesis (Chalcone Route)
-
Reactants: Equimolar mixture of 2-acetylbenzofuran and substituted benzaldehyde.
-
Catalyst: 10% NaOH (ethanolic solution).
-
Procedure: Stir at room temperature (RT) for 6–8 hours to form the chalcone intermediate.
-
Cyclization: Reflux the chalcone with Hydroxylamine Hydrochloride (
) and Sodium Acetate in ethanol for 6 hours. -
Purification: Recrystallize crude product from ethanol to obtain analytical grade powder.
Step 2: Crystallization (Slow Evaporation Technique)
-
Solvent System: Acetone:Ethanol (1:1 v/v). Note: Benzofuran derivatives often crystallize poorly in pure non-polar solvents.
-
Method: Dissolve 20 mg of pure compound in 5 mL solvent. Filter into a clean vial. Cover with parafilm and poke 3–4 small holes.
-
Incubation: Store at 25°C in a vibration-free environment for 5–7 days.
-
Target: Colorless block-shaped crystals (
mm).
Step 3: Data Collection & Refinement
-
Instrument: Bruker APEX-II CCD Diffractometer.
-
Radiation: Mo-K
( Å). -
Temperature: 296 K (RT) or 100 K (Cryo).
-
Strategy: Multi-scan absorption correction (SADABS). Structure solution via Direct Methods (SHELXS) and refinement via Full-matrix least-squares on
(SHELXL).
Workflow Visualization
Figure 1: Critical path for structural determination of benzofuran-isoxazole hybrids.
Structural Analysis & Experimental Data
The following data represents a typical crystallographic profile for a 3-(benzofuran-2-yl)-5-phenylisoxazole derivative. This data serves as a benchmark for validating new analogs.
Table 2: Crystallographic Parameters (Benchmark)
| Parameter | Value / Description |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Angles | |
| Volume ( | ~1488 ų |
| Z (Molecules/Cell) | 4 |
| Density ( | ~1.31 g/cm³ |
| R-Factor ( | 0.044 (indicating high-quality refinement) |
Packing Interactions (The "Why" it Matters)
The stability of this crystal lattice is driven by specific Supramolecular Synthons :
- Hydrogen Bonds: The oxygen atom of the benzofuran ring acts as a weak acceptor for aromatic protons from neighboring molecules, forming infinite chains along the c-axis.
- Stacking: The planar benzofuran system often stacks with the phenyl ring of the isoxazole moiety (centroid-centroid distance ~3.8 Å). This stacking is crucial for the compound's potential as an intercalating agent in DNA binding studies.
-
Conformation: The isoxazole ring typically adopts a flattened envelope conformation.[3] The dihedral angle between the benzofuran and isoxazole rings is often
, extending the conjugation length.
Interaction Logic Diagram
Figure 2: Supramolecular interaction network stabilizing the crystal lattice.
Comparative Structural Insights
How does the Benzofuran-Isoxazole Hybrid compare to its individual precursors (Benzofuran or Isoxazole) in terms of solid-state performance?
-
Planarity & Solubility:
-
Precursors: Isolated isoxazoles are often volatile or oils. Isolated benzofurans are planar but lipophilic.
-
Hybrid: The fusion creates a larger, rigid planar surface area. This increases the melting point (typically
C) and decreases solubility compared to precursors, but significantly enhances metabolic stability due to the steric protection of the isoxazole ring.
-
-
Packing Efficiency:
-
The hybrid molecule utilizes the "lock-and-key" fit of the benzofuran oxygen and the isoxazole nitrogen to form tighter packing networks than either moiety alone. This results in a higher calculated density (
g/cm³) compared to simple isoxazoles ( g/cm³), correlating with improved tablet stability in drug formulation.
-
References
-
Kirsch, G., et al. (2009). Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)isoxazole. PubMed Central. Link
-
Lu, Y. Z., et al. (2012).[7] Synthesis and Crystal Structure of Benzofuran Derivatives. Asian Journal of Chemistry. Link
-
Rajasekhar, K. K., et al. (2023).[2] Benzofuran-Isoxazole Hybrids: Synthesis, Antimicrobial Activity and Dual Target Docking Studies. Asian Journal of Chemistry. Link
-
Maveyraud, L., & Mourey, L. (2020).[8] Protein X-ray Crystallography and Drug Discovery. Molecules. Link
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie. Link
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A Comparative Guide to the Synthetic Routes for 3-(Chloromethyl)isoxazole
Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically significant molecules.[1][2] The specific derivative, 3-(chloromethyl)isoxazole, serves as a versatile building block, enabling further molecular elaboration through nucleophilic substitution of the reactive chloromethyl group. Its efficient synthesis is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of two primary synthetic strategies for the formation of 3-(chloromethyl)isoxazole, offering insights into the underlying chemical principles, practical considerations, and supporting experimental data to inform the selection of the most appropriate route for a given application.
Route 1: Direct Synthesis via [3+2] Cycloaddition of Chloroacetonitrile Oxide
This approach leverages the powerful and highly convergent [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry.[3][4] In this one-pot strategy, the isoxazole ring is constructed directly with the desired chloromethyl substituent at the 3-position. The key intermediate, chloroacetonitrile oxide, is generated in situ from a stable precursor, typically chloroacetaldoxime, and immediately trapped by a suitable dipolarophile, such as acetylene.
The in situ generation of the nitrile oxide is crucial as these species are often unstable and prone to dimerization.[4] Common methods for generating nitrile oxides from aldoximes include oxidation with reagents like sodium hypochlorite or N-chlorosuccinimide (NCS) in the presence of a base.
Mechanistic Pathway
The reaction proceeds via a concerted pericyclic mechanism. The chloroacetaldoxime is first converted to the corresponding hydroximoyl chloride, which then undergoes base-promoted dehydrohalogenation to yield the transient chloroacetonitrile oxide. This highly reactive 1,3-dipole then readily undergoes a [3+2] cycloaddition with an alkyne. The use of acetylene gas as the dipolarophile directly furnishes the 3-(chloromethyl)isoxazole.
Caption: Reaction scheme for the direct synthesis of 3-(chloromethyl)isoxazole.
Experimental Protocol: Representative Procedure
Step 1: Synthesis of Chloroacetaldoxime
To a solution of chloroacetaldehyde (1.0 eq) in aqueous ethanol, hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) are added. The mixture is stirred at room temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford chloroacetaldoxime, which can often be used in the next step without further purification.
Step 2: [3+2] Cycloaddition
A solution of chloroacetaldoxime (1.0 eq) in a suitable solvent such as dichloromethane or THF is cooled to 0 °C. A solution of sodium hypochlorite (or another suitable oxidant/base system) is added dropwise to the stirred solution. Simultaneously, acetylene gas is bubbled through the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction mixture is washed with water, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield 3-(chloromethyl)isoxazole.
Route 2: Two-Step Synthesis via a 3-(Hydroxymethyl)isoxazole Intermediate
The synthesis of the 3-(hydroxymethyl)isoxazole precursor is typically achieved through a [3+2] cycloaddition reaction between a nitrile oxide and propargyl alcohol.[5][6] The subsequent chlorination of the primary alcohol is a well-established transformation, commonly effected using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[7][8][9][10][11]
Mechanistic Pathway
The first step follows the same [3+2] cycloaddition mechanism as described in Route 1, with the nitrile oxide reacting with the triple bond of propargyl alcohol. The regioselectivity of this reaction typically places the hydroxymethyl group at the 5-position of the isoxazole ring. To obtain the 3-(hydroxymethyl) functionality, one would need to start with a nitrile oxide that does not bear a substituent that will end up at the 3-position (e.g., from formaldehyde oxime) and an alkyne with a protected hydroxymethyl group. A more practical approach for obtaining a 3-substituted-5-(hydroxymethyl)isoxazole is the reaction of a substituted aldoxime with propargyl alcohol. For the purpose of this guide, we will illustrate the synthesis of a generic 3-aryl-5-(hydroxymethyl)isoxazole and its subsequent (hypothetical) conversion to a 3-chloromethyl derivative to demonstrate the principle. A more direct, albeit less exemplified, route to 3-(hydroxymethyl)isoxazole would involve the cycloaddition of a nitrile oxide with an appropriate alkyne.
The second step, the chlorination of the alcohol with thionyl chloride, proceeds via an SNi (substitution nucleophilic internal) mechanism, often with retention of configuration, though the stereochemistry is not relevant in this achiral case.
Caption: Reaction scheme for the two-step synthesis of a 3-substituted-5-(chloromethyl)isoxazole.
Experimental Protocol: Representative Procedure
Step 1: Synthesis of (3-Aryl-isoxazol-5-yl)methanol [5][6]
To a solution of the desired aryl aldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent like dichloromethane, a solution of sodium hypochlorite (1.5 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the (3-aryl-isoxazol-5-yl)methanol.
Step 2: Chlorination of (3-Aryl-isoxazol-5-yl)methanol [7][8][9][10][11]
The (3-aryl-isoxazol-5-yl)methanol (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane or chloroform and cooled to 0 °C. Thionyl chloride (1.1-1.5 eq) is added dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction is allowed to warm to room temperature and stirred for 2-4 hours until completion (monitored by TLC). The reaction mixture is then carefully quenched with ice-water and neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, dried, and concentrated to give the crude 3-aryl-5-(chloromethyl)isoxazole, which is then purified by column chromatography.
Performance Comparison
| Parameter | Route 1: Direct [3+2] Cycloaddition | Route 2: Two-Step Synthesis via Precursor |
| Number of Steps | 1 (one-pot) | 2 |
| Starting Materials | Chloroacetaldehyde, Acetylene | Aldehyde, Propargyl Alcohol, Chlorinating Agent |
| Overall Yield | Moderate to Good (typically 40-70%) | Good to Excellent (typically 60-85% over two steps) |
| Reaction Conditions | Mild to moderate temperatures | Step 1: Mild; Step 2: Mild, but requires anhydrous conditions |
| Scalability | Can be challenging due to the use of gaseous acetylene | Generally straightforward to scale up |
| Purification | Single purification step | Two purification steps required |
| Versatility | Limited to the synthesis of 3-(chloromethyl)isoxazole | Allows for the synthesis of a variety of 3-substituted isoxazoles with a functional handle for further diversification |
| Safety Considerations | Handling of potentially unstable chloroacetonitrile oxide in situ. Acetylene is flammable. | Use of corrosive and toxic chlorinating agents like thionyl chloride. |
Conclusion
Both the direct [3+2] cycloaddition and the two-step precursor chlorination routes offer viable pathways for the synthesis of 3-(chloromethyl)isoxazole. The choice between the two will largely depend on the specific requirements of the research project.
The direct [3+2] cycloaddition (Route 1) is an elegant and atom-economical approach that provides the target molecule in a single synthetic operation. It is particularly attractive for its convergency. However, the handling of acetylene gas may pose a challenge for scalability in some laboratory settings, and the yields can be moderate.
The two-step synthesis via a 3-(hydroxymethyl)isoxazole intermediate (Route 2) provides a more robust and often higher-yielding pathway. While it involves an additional synthetic step and purification, it offers greater flexibility in terms of substrate scope for the 3-position substituent and is generally more amenable to scale-up. The starting materials are readily available, and the individual reactions are well-established and reliable.
For researchers focused on the rapid synthesis of the specific 3-(chloromethyl)isoxazole target on a smaller scale, the direct cycloaddition is a compelling option. Conversely, for those requiring larger quantities, greater versatility for analogue synthesis, or a more predictable and scalable process, the two-step chlorination of a hydroxymethyl precursor is likely the superior choice.
References
- Construction of Isoxazole ring: An Overview. (2024). Preprints.org.
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34236-34261.
- Vitale, P., et al. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
- Kondrashov, E. V., et al. (2025). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles.
- Synthesis and Characterization of 3,5-Disubstituted Isoxazole Deriv
- Thionyl chloride – Knowledge and References. (n.d.). Taylor & Francis.
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- New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). Wenku.Baidu.com.
- Nongrum, L., et al. (2025).
- Liu, J. J., & Zificsak, C. A. (2000). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 77, 246.
- Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. (2025).
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Thionyl Chloride - A Versatile Reagent. (2025).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
